Cas no 50669-77-7 (2-methyl-octahydro-1H-indole)

2-Methyl-octahydro-1H-indole is a saturated bicyclic amine with a fused cyclohexane-pyrrolidine structure. Its rigid, sterically defined framework makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The compound’s stability and low reactivity under standard conditions enhance its utility in multi-step synthetic routes. Its stereochemistry allows for selective functionalization, enabling precise modifications for target applications. Additionally, the methyl substitution at the 2-position influences its electronic and steric properties, offering tailored reactivity for complex molecular architectures. This compound is commonly employed in the synthesis of bioactive molecules, where its structural features contribute to enhanced binding affinity and metabolic stability.
2-methyl-octahydro-1H-indole structure
2-methyl-octahydro-1H-indole structure
Product Name:2-methyl-octahydro-1H-indole
CAS No:50669-77-7
MF:C9H17N
MW:139.23798251152
CID:1568771
PubChem ID:15741630
Update Time:2025-08-03

2-methyl-octahydro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 2-methyloctahydro-1H-indole
    • 1H-indole, octahydro-2-methyl-
    • LogP
    • 2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole
    • 2-methyl-octahydro-1H-indole
    • SCHEMBL5700655
    • AKOS006350869
    • CS-0260382
    • 50669-77-7
    • G49568
    • Z1171508994
    • 2-Methylperhydroindol
    • EN300-75050
    • Inchi: 1S/C9H17N/c1-7-6-8-4-2-3-5-9(8)10-7/h7-10H,2-6H2,1H3
    • InChI Key: ZJHBAERTGJSGHX-UHFFFAOYSA-N
    • SMILES: N1C(C)CC2CCCCC12

Computed Properties

  • Exact Mass: 139.13621
  • Monoisotopic Mass: 139.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03

2-methyl-octahydro-1H-indole Pricemore >>

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Additional information on 2-methyl-octahydro-1H-indole

2-Methyl-Octahydro-1H-Indole (CAS No: 50669-77-7)

2-Methyl-octahydro-1H-indole, also known by its CAS registry number 50669-77-7, is a bicyclic organic compound that belongs to the indole family. This compound is characterized by its unique structure, which consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The methyl group substitution at the 2-position of the indole skeleton imparts distinct chemical and physical properties, making it a subject of interest in various fields of chemistry and biology.

The synthesis of 2-methyl-octahydro-1H-indole has been extensively studied, with researchers exploring various methodologies to achieve high yields and purity. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched samples, which are valuable for pharmacological studies. The compound's structure is particularly amenable to further functionalization, allowing chemists to introduce additional substituents that can modulate its physicochemical properties and biological activity.

One of the most notable applications of 2-methyl-octahydro-1H-indole lies in its role as a building block in organic synthesis. Its rigid bicyclic framework serves as an excellent scaffold for constructing complex molecules, including natural products and drug candidates. For instance, this compound has been utilized in the synthesis of alkaloids, which are a class of nitrogen-containing organic compounds with significant pharmacological relevance.

Recent studies have also highlighted the potential of 2-methyl-octahydro-1H-indole in materials science. Researchers have investigated its ability to form self-assembled monolayers and its compatibility with various polymer systems. These findings suggest that the compound could find applications in the development of advanced materials, such as sensors, actuators, and drug delivery systems.

In terms of biological activity, 2-methyl-octahydro-1H-indole has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. Its ability to interact with biological systems makes it a valuable tool for studying molecular recognition and drug design principles. Ongoing research is focused on optimizing its bioavailability and minimizing potential toxicity, which are critical factors for its translation into clinical applications.

The chemical stability of 2-methyl-octahydro-1H-indole under various conditions has also been a topic of interest. Studies have demonstrated that the compound exhibits good thermal stability and resistance to oxidation, making it suitable for use in industrial processes. However, its reactivity towards nucleophilic substitution reactions highlights the need for careful handling during large-scale synthesis.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize 2-methyl-octahydro-1H-indole with high precision. These methods provide insights into the compound's molecular structure and purity, ensuring that it meets the stringent requirements of both academic and industrial research.

In conclusion, 2-methyl-octahydro-1H-indole (CAS No: 50669-77-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as an important molecule in contemporary chemical research. As ongoing investigations continue to uncover new properties and uses, this compound is poised to play an increasingly significant role in both scientific discovery and industrial innovation.

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